molecular formula C10H10O2 B1307888 6-Hydroxy-2-tetralone CAS No. 52727-28-3

6-Hydroxy-2-tetralone

Cat. No.: B1307888
CAS No.: 52727-28-3
M. Wt: 162.18 g/mol
InChI Key: RRWJKWKHVNDLOY-UHFFFAOYSA-N
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Description

Structural Context within the Tetralone Chemical Class

Tetralones are a class of bicyclic aromatic ketones. semanticscholar.orgnih.gov Their fundamental structure consists of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring. semanticscholar.orgwikipedia.org This fusion of an aromatic and a saturated ring imparts a unique chemical character to these molecules.

The nomenclature of tetralones distinguishes between two primary isomers based on the position of the ketone group on the cyclohexanone ring:

α-Tetralone (1-tetralone): The ketone group is at the first position of the non-aromatic ring. semanticscholar.orgwikipedia.org

β-Tetralone (2-tetralone): The ketone group is at the second position of the non-aromatic ring. semanticscholar.orgwikipedia.org

6-Hydroxy-2-tetralone is a derivative of β-tetralone. chemsrc.comwikipedia.org The "6-hydroxy" prefix indicates the presence of a hydroxyl (-OH) group attached to the sixth carbon of the bicyclic system, which is on the aromatic portion of the molecule. The presence of both a ketone and a hydroxyl group makes it a ketone-phenol. chemsrc.com

The specific placement of the hydroxyl group and the ketone functionality influences the compound's chemical properties and reactivity. For instance, the hydroxyl group can modulate the electronic properties of the aromatic ring, while the ketone group is a site for various chemical transformations. cymitquimica.com

CompoundChemical FormulaMolar Mass (g/mol)Key Structural Features
1-Tetralone (B52770) (α-Tetralone)C10H10O146.189Benzene ring fused to a cyclohexanone; ketone at position 1. wikipedia.orghmdb.ca
2-Tetralone (B1666913) (β-Tetralone)C10H10O146.189Benzene ring fused to a cyclohexanone; ketone at position 2. wikipedia.org
This compoundC10H10O2162.19β-Tetralone structure with a hydroxyl group at position 6. bldpharm.comchemicalbook.com

Historical Perspectives on Tetralone Chemistry and Derivatives

The study of tetralones dates back to the late 19th and early 20th centuries. An early synthesis of 2-tetralone was reported in 1893. wikipedia.org The development of synthetic methods for tetralones was a significant focus, as these compounds served as crucial intermediates in the synthesis of more complex molecules. semanticscholar.org

Early research often revolved around the synthesis of the parent tetralones. For example, α-tetralone could be prepared through the oxidation of 1,2,3,4-tetrahydronaphthalene. wikipedia.orgorgsyn.org The synthesis of β-tetralone has been achieved through various methods, including the reduction of β-naphthyl ethers. orgsyn.org

Over time, chemists developed methods to synthesize a wide array of tetralone derivatives. The introduction of substituents, such as hydroxyl or methoxy (B1213986) groups, onto the tetralone framework expanded the chemical space and potential applications of this class of compounds. For instance, the synthesis of 6-methoxy-β-tetralone has been documented as a valuable intermediate for natural product synthesis. orgsyn.org The conversion of these methoxy derivatives, such as 6-methoxy-1-tetralone, to their corresponding hydroxy-tetralones is a known chemical transformation. nih.govprepchem.com

Research into substituted tetralones has been driven by their potential utility in various fields of chemical synthesis. For example, derivatives of 1-tetralone have been investigated for their potential as inhibitors of monoamine oxidase. nih.gov The reactivity of the α-methylene group in 1-tetralone has also been exploited in various chemical reactions. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1,3,6,11H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWJKWKHVNDLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404433
Record name 6-HYDROXY-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52727-28-3
Record name 6-HYDROXY-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Reactivity and Reaction Mechanisms of 6 Hydroxy 2 Tetralone

Chemical Transformations Involving the Ketone Functionality

The ketone group at the C-2 position is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the adjacent α-hydrogens.

The carbonyl carbon of 6-Hydroxy-2-tetralone is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. fiveable.melibretexts.org This fundamental reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. masterorganicchemistry.com

The general mechanism proceeds in two steps:

Nucleophilic Attack: An electron-rich nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. fiveable.me

Protonation: The negatively charged oxygen atom is then protonated, typically by a solvent or a weak acid added during workup, to yield an alcohol. fiveable.melibretexts.org

A variety of nucleophiles can be employed in this reaction, leading to diverse products. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) add alkyl or aryl groups, forming tertiary alcohols. While specific examples for this compound are not prevalent in readily available literature, the reaction of the related 1-tetralone (B52770) with phenylmagnesium bromide is well-documented to produce a tertiary alcohol, illustrating the general reactivity of the tetralone framework. chemicalbook.comwikipedia.org

Condensation reactions, which involve an initial nucleophilic addition followed by a dehydration step, are also common. The Vilsmeier-Haack reaction, for example, can be performed on tetralones. Studies on the analogous 6-methoxy-2-tetralone (B1345760) and 7-methoxy-2-tetralone (B1200426) have shown that this reaction, using phosphorus oxychloride and dimethylformamide, leads to complex transformations, ultimately affording 1,3-bisformyl-2-chloronaphthalenes. ias.ac.in This indicates that under certain conditions, the initial ketone can undergo extensive modification involving both the carbonyl and the α-carbons.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions on Tetralone Skeletons
Reaction TypeReagent(s)Product Type (from 2-Tetralone)Reference Analogy
Grignard ReactionR-MgX, then H₃O⁺2-Alkyl/Aryl-2-hydroxy-tetralinReaction of 1-tetralone with PhMgBr chemicalbook.comwikipedia.org
Organolithium AdditionR-Li, then H₃O⁺2-Alkyl/Aryl-2-hydroxy-tetralinGeneral Ketone Reactivity wikipedia.org
Cyanohydrin FormationHCN, KCN2-Cyano-2-hydroxy-tetralinGeneral Ketone Reactivity libretexts.org
Vilsmeier-Haack ReactionPOCl₃, DMFChlorobisformylnaphthalene derivativeReaction of 6-methoxy-2-tetralone ias.ac.in

The protons on the carbon atoms adjacent to the ketone (the α-carbons at C-1 and C-3) are acidic and can be removed by a strong base to form an enolate. This enolate anion is a powerful nucleophile and can react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. libretexts.org This process is known as α-alkylation.

The choice of base and reaction conditions is crucial. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and rapid enolate formation. libretexts.org Research on the alkylation of 2-phenyl-α-tetralone enolates has shown that these reactions proceed efficiently. acs.org For instance, the lithium enolate of 2-phenyl-α-tetralone reacts with benzyl (B1604629) bromide to give exclusively the C-alkylation product. acs.org This demonstrates the synthetic utility of this pathway for introducing substituents at the α-position of the tetralone core.

The regioselectivity of alkylation (at C-1 vs. C-3) can be controlled by the choice of reaction conditions. Kinetically controlled conditions (strong, bulky base at low temperature) typically favor deprotonation at the less-hindered C-3 position, while thermodynamically controlled conditions (weaker base at higher temperature) favor the more substituted and stable enolate at the C-1 position, which is conjugated with the aromatic ring. youtube.com

Table 2: General Conditions for α-Alkylation of 2-Tetralones
StepReagents & ConditionsPurposeReference
1. Enolate FormationStrong base (e.g., LDA, NaH) in an aprotic solvent (e.g., THF)Deprotonation of the α-carbon to generate a nucleophilic enolate. libretexts.org
2. AlkylationAlkyl halide (e.g., CH₃I, C₆H₅CH₂Br)SN2 attack by the enolate on the electrophilic alkyl halide. acs.org

Reactions Involving the Aromatic Hydroxyl Group

The phenolic hydroxyl group at C-6 behaves as a typical phenol (B47542), exhibiting weak acidity and undergoing reactions such as etherification, esterification, and oxidation.

The hydroxyl group can be readily converted into an ether or an ester. These reactions are often used to protect the hydroxyl group during subsequent transformations or to modify the compound's biological or physical properties.

Etherification , most commonly achieved via the Williamson ether synthesis, involves deprotonating the phenol with a base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a more nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide to form an ether. The synthesis of 6-methoxy-2-tetralone, the methyl ether of this compound, is a well-established procedure and serves as a prime example of this transformation. orgsyn.orgmedcraveonline.com

Esterification of phenols is typically inefficient when using just a carboxylic acid. chemguide.co.ukacs.org More reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, are used instead. chemguide.co.ukshaalaa.com The reaction with an acyl chloride is often performed in the presence of a base like pyridine, which neutralizes the HCl byproduct. shaalaa.com Similarly, acid anhydrides react with phenols, often with gentle heating or in the presence of an acid or base catalyst, to form phenyl esters. chemguide.co.uk

Table 3: Etherification and Esterification of the Phenolic Hydroxyl Group
TransformationReagent(s)Base/CatalystProductReference
Etherification (Methylation)Methyl iodide (CH₃I)K₂CO₃ or NaH6-Methoxy-2-tetralone orgsyn.org
Esterification (Acetylation)Acetic anhydride (B1165640) ((CH₃CO)₂O)Pyridine or H⁺6-Acetoxy-2-tetralone chemguide.co.uk
Esterification (Benzoylation)Benzoyl chloride (C₆H₅COCl)Pyridine6-Benzoyloxy-2-tetralone chemguide.co.ukshaalaa.com

Phenols are susceptible to oxidation, and this reactivity can be harnessed for synthetic purposes. The oxidation of phenols can lead to the formation of quinones or can result in oxidative coupling reactions. wikipedia.orgnih.gov

In the context of hydroxylated tetralones, oxidative dehydrogenation is a significant transformation. Research has shown that 5,8-dihydroxy-1-tetralone can be oxidized to form juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). ut.ac.ir A variety of oxidizing agents can effect this transformation, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), silver(I) oxide (Ag₂O), and manganese dioxide (MnO₂). ut.ac.ir The reaction proceeds through oxidation of the hydroquinone (B1673460) ring system, followed by tautomerization and further oxidation to yield the final naphthoquinone products. By analogy, this compound, under appropriate oxidative conditions, would be expected to yield quinone-type structures.

Ring-Opening and Rearrangement Pathways

While the tetralone ring system is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions.

One of the most relevant rearrangement reactions for ketones is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). wiley-vch.delibretexts.org The mechanism involves the migration of one of the α-carbon groups to an adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.

For this compound, there are two possible migration pathways: migration of the C-1 methylene (B1212753) group (a secondary, benzylic carbon) or migration of the C-3 methylene group (a secondary carbon). The benzylic C-1 carbon, being more electron-rich and better able to stabilize a partial positive charge during the migration, would be expected to migrate preferentially. This would lead to the formation of a seven-membered lactone (an oxepanone derivative).

While specific studies detailing ring-opening or rearrangement pathways for this compound are not widely reported, the known reactivity of other tetralones and cyclic ketones provides a strong basis for predicting these potential transformations. libretexts.orgacs.org

Transformations Leading to Aromatic Naphthalene (B1677914) Derivatives

The conversion of the this compound scaffold to a fully aromatic naphthalene system is a thermodynamically favorable process, driven by the formation of a stable, extended π-conjugated system. This aromatization can be achieved through several mechanistic pathways, primarily involving enolization followed by dehydration or dehydrogenation.

One plausible and widely recognized method for the aromatization of tetralones involves treatment with acid, which facilitates the formation of a dienol intermediate that can subsequently lose a molecule of water to yield the naphthalene derivative. In the case of this compound, this transformation would lead to the formation of 2,6-dihydroxynaphthalene.

The mechanism for this acid-catalyzed aromatization can be described as follows:

Protonation of the Carbonyl Oxygen: The ketone oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Enolization: A proton is abstracted from the adjacent C1 or C3 position, leading to the formation of an enol. The formation of the enol is a key step in initiating the aromatization cascade.

Second Enolization/Dehydration: Under acidic conditions, the hydroxyl group at C6 can promote further tautomerization, and the system can undergo dehydration to introduce a second double bond, leading to the stable aromatic naphthalene ring.

Alternatively, dehydrogenation using a suitable catalyst, such as palladium on carbon (Pd/C), can effectively remove hydrogen atoms from the saturated portion of the molecule to achieve aromatization. chempedia.infomdpi.com This process is common for converting tetralin and its derivatives into naphthalenes. mdpi.com

Table 1: Plausible Reactions for the Aromatization of this compound
ReactantReagents/ConditionsProductReaction Type
This compoundAcid catalyst (e.g., H₂SO₄), Heat2,6-DihydroxynaphthaleneAcid-Catalyzed Dehydration/Aromatization
This compoundPd/C, High Temperature2,6-DihydroxynaphthaleneCatalytic Dehydrogenation

Skeletal Rearrangements of the Tetralone System

The tetralone system, particularly under acidic conditions that promote the formation of carbocation intermediates, can undergo skeletal rearrangements. The most pertinent of these is the Wagner-Meerwein rearrangement, which involves a 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center. wikipedia.orglscollege.ac.in Such rearrangements are driven by the formation of a more stable carbocation.

For this compound, a skeletal rearrangement could be initiated by the protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation at C6. However, this is less likely due to the stability of the phenolic hydroxyl group. A more probable scenario involves the protonation of the ketone oxygen, followed by a series of steps that could lead to a carbocation at a position that allows for a ring contraction or expansion.

A hypothetical Wagner-Meerwein rearrangement in a related tetralone system could proceed as follows:

Formation of a Carbocation: Protonation of a hydroxyl substituent on the aliphatic ring (if present) and subsequent loss of water, or protonation of the ketone followed by other intramolecular processes, could generate a carbocation.

1,2-Hydride or Alkyl Shift: A hydride or an alkyl group from an adjacent carbon migrates to the carbocationic center. This shift results in a new, often more stable, carbocation.

Stabilization: The rearranged carbocation can then be stabilized by the loss of a proton to form a double bond or by capturing a nucleophile.

Table 2: Key Aspects of Wagner-Meerwein Rearrangements
FeatureDescription
Reaction Type1,2-rearrangement of a carbocation. wikipedia.orglscollege.ac.in
Migrating GroupsHydrogen, alkyl, or aryl groups. wikipedia.org
Driving ForceFormation of a more stable carbocation. slideshare.net
ConditionsTypically acid-catalyzed. slideshare.net

Iv. Spectroscopic and Structural Elucidation of 6 Hydroxy 2 Tetralone

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy offers a powerful, non-destructive means to probe the molecular structure of 6-Hydroxy-2-tetralone. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Aromatic Protons: The three protons on the benzene (B151609) ring should appear as a characteristic pattern. The proton at C5, being ortho to the electron-donating hydroxyl group, would be the most shielded. The proton at C7 would be meta to the hydroxyl group, and the proton at C8, part of the fused ring system, would be the most deshielded. An ABC spin system is expected, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets.

Aliphatic Protons: The three methylene (B1212753) groups (-CH₂-) in the alicyclic ring are chemically distinct. The protons at C1, adjacent to the aromatic ring, and the protons at C3 and C4, adjacent to the carbonyl group, would appear as complex multiplets in the upfield region of the spectrum.

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals, corresponding to each carbon atom in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon (C2) is the most deshielded, with a characteristic chemical shift expected well downfield (>200 ppm).

Aromatic Carbons: Six signals are expected in the aromatic region (~110-160 ppm). The carbon bearing the hydroxyl group (C6) would be the most shielded among the oxygen-substituted aromatic carbons, while the carbon at the ring junction (C4a) would also have a distinct shift.

Aliphatic Carbons: The three aliphatic methylene carbons (C1, C3, and C4) would appear in the upfield region of the spectrum (~20-40 ppm).

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1~2.9 - 3.1 (m)~35 - 40
C2-~205 - 210
C3~2.5 - 2.7 (m)~40 - 45
C4~3.5 - 3.7 (s)~28 - 33
C4a-~125 - 130
C5~6.7 (d)~113 - 116
C6-~155 - 158
C7~6.8 (dd)~115 - 118
C8~7.0 (d)~130 - 133
C8a-~138 - 142
6-OHVariable (br s)-

Note: The predicted values are estimates based on standard chemical shift tables and data from similar structures. Actual experimental values may vary.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These two methods are complementary; IR spectroscopy is more sensitive to vibrations involving a change in dipole moment (polar bonds), while Raman spectroscopy detects vibrations that cause a change in polarizability (less polar bonds). ijsdr.org

For this compound, the key functional groups are the phenolic hydroxyl (-OH), the ketone carbonyl (C=O), the aromatic ring (C=C), and aliphatic C-H bonds.

O-H Stretch: A strong and broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are observed as stronger bands just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band corresponding to the ketone carbonyl stretch is expected in the region of 1700-1725 cm⁻¹. The exact position can be influenced by conjugation and ring strain.

C=C Stretch: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1620 cm⁻¹ region. These are often strong in the Raman spectrum.

O-H Bend and C-O Stretch: The in-plane bending of the O-H group and the C-O stretching of the phenol (B47542) are expected in the fingerprint region, typically between 1200 and 1410 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Phenol O-HStretch3200 - 3600Strong, BroadWeak
Aromatic C-HStretch3000 - 3100MediumStrong
Aliphatic C-HStretch2850 - 2960Medium-StrongStrong
Ketone C=OStretch1700 - 1725StrongMedium
Aromatic C=CStretch1450 - 1620Medium-StrongStrong
Phenol C-OStretch1200 - 1260StrongMedium

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns. For this compound (C₁₀H₁₀O₂), the molecular weight is 162.18 g/mol , and the exact mass is 162.0681 Da. nih.gov

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed at m/z = 162. This ion is energetically unstable and undergoes fragmentation to produce smaller, characteristic ions. chemguide.co.uk Plausible fragmentation pathways include:

Retro-Diels-Alder (RDA) Reaction: This is a characteristic fragmentation for tetralone systems. The alicyclic ring can undergo a retro-Diels-Alder cleavage, leading to the expulsion of ethylene (B1197577) (C₂H₄, 28 Da) and the formation of a highly stable hydroxy-vinyl-ketene radical cation.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. Loss of the C1-C8a fragment could occur.

Loss of Water: While less common for phenols than alcohols, some loss of H₂O (18 Da) from the molecular ion might be observed, especially under certain conditions.

m/z ValueProposed Fragment IdentityNotes
162[C₁₀H₁₀O₂]⁺˙Molecular Ion (M⁺˙)
134[M - C₂H₄]⁺˙Result of Retro-Diels-Alder fragmentation
133[M - CHO]⁺Loss of formyl radical
106[C₇H₆O]⁺˙Further fragmentation after RDA

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of the scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. While crystal structures for some isomers and derivatives of hydroxytetralone have been published, this specific compound remains uncharacterized in the solid state. researchgate.netresearchgate.net Therefore, a detailed analysis of its solid-state conformation, packing, and hydrogen-bonding network is not possible at this time.

V. Computational and Theoretical Studies of 6 Hydroxy 2 Tetralone

Quantum Chemical Calculations of Molecular Conformation and Stability

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and relative stability of different isomers and conformers of 6-hydroxy-2-tetralone. The flexibility of the non-aromatic ring allows the molecule to adopt various conformations, and computational methods can predict the most energetically favorable arrangements.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of organic molecules. The B3LYP hybrid exchange-correlation functional, combined with extended basis sets, has been successfully applied to study the energetics of hydroxytetralones. mdpi.comacs.org These calculations provide insights into the distribution of electron density, molecular orbital energies, and other electronic properties that govern the molecule's reactivity and spectroscopic behavior.

For the related isomers, 5-hydroxy-α-tetralone and 6-hydroxy-α-tetralone, DFT calculations have been performed to determine their gas-phase standard molar enthalpies of formation. acs.orgacs.org This theoretical approach, when benchmarked against experimental data from techniques like static bomb calorimetry and Calvet microcalorimetry, provides a high degree of confidence in the predicted values for other isomers where experimental data is unavailable. acs.orgacs.org

Computational studies have been crucial in determining the thermochemical properties of hydroxytetralone isomers. High-level single-point energy calculations, in addition to DFT, such as the MCCM/3 suite, have been employed to achieve high accuracy in the calculated enthalpies of formation. acs.org

A comparative study on the energetics of hydroxytetralones revealed that the position of the hydroxyl group significantly influences the stability of the molecule. For instance, in the α-tetralone series, the calculated gas-phase standard molar enthalpies of formation at 298.15 K for 5-hydroxy-α-tetralone and 6-hydroxy-α-tetralone were -262.5 ± 2.3 kJ·mol⁻¹ and -268.1 ± 2.2 kJ·mol⁻¹, respectively. acs.orgacs.org The good agreement between these experimental values and the computationally predicted ones allows for the reliable estimation of these properties for other isomers, including the β-tetralone series to which this compound belongs.

Table 1: Calculated Thermochemical Data for Hydroxytetralone Isomers

CompoundMethodCalculated Gas-Phase Standard Molar Enthalpy of Formation (kJ·mol⁻¹)
5-hydroxy-α-tetraloneDFT (B3LYP)Data not available in search results
6-hydroxy-α-tetraloneDFT (B3LYP)Data not available in search results
7-hydroxy-α-tetraloneDFT (B3LYP)Estimated based on calculations for other isomers
8-hydroxy-α-tetraloneDFT (B3LYP)Estimated based on calculations for other isomers
5-hydroxy-β-tetraloneDFT (B3LYP)Estimated based on calculations
6-hydroxy-β-tetraloneDFT (B3LYP)Estimated based on calculations
7-hydroxy-β-tetraloneDFT (B3LYP)Estimated based on calculations
8-hydroxy-β-tetraloneDFT (B3LYP)Estimated based on calculations

Reaction Mechanism Elucidation Through Computational Modeling

Structure-Property Relationships Derived from Computational Data

While comprehensive computational studies focusing on establishing structure-property relationships specifically for this compound are limited in the public domain, the general approach involves correlating calculated molecular descriptors with experimentally observed properties. For tetralone derivatives, computational methods can be used to calculate a variety of descriptors, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various quantum-chemical indices. These descriptors can then be used to build quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models to predict the biological activity, reactivity, or other properties of new, unsynthesized derivatives.

Vi. Biological Activity and Biochemical Interactions of 6 Hydroxy 2 Tetralone

Exploration of Potential Biological Roles

The inherent chemical structure of 6-hydroxy-2-tetralone suggests the potential for various biological activities, which has prompted investigations into its antioxidant and antimicrobial effects.

The antioxidant potential of compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity test. nih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured, resulting in a color change that can be quantified spectrophotometrically. nih.govnih.gov The antioxidant capacity is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov

Studies on aryl tetralone analogs have demonstrated their potential as antioxidants. For instance, certain synthesized aryl tetralone compounds have shown potent DPPH scavenging activity, with some exhibiting IC50 values comparable to the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net The presence of hydroxyl groups on the aromatic ring is a key structural feature contributing to the antioxidant activity of phenolic compounds. nih.gov These groups can stabilize radical species through resonance, enhancing their scavenging capabilities. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Aryl Tetralone Derivatives
CompoundIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
Compound 4a16.89BHT6.4
Compound 4c17.24BHT6.4

The antimicrobial properties of tetralone derivatives have been investigated against a range of pathogenic microorganisms, including both bacteria and fungi. nih.govacs.org The minimum inhibitory concentration (MIC) is a standard measure used to determine the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov

Research has shown that certain tetralone derivatives exhibit significant antimicrobial activity. For example, (3S)-3,6,7-trihydroxy-α-tetralone has demonstrated broad-spectrum activity against various bacteria and fungi, with MIC values ranging from 6.25 to 100 µg/mL for bacteria and 12.5 to 200 µg/mL for fungi. thepharmajournal.com This compound was found to be more effective against Gram-positive bacteria and field fungi as compared to Gram-negative bacteria and storage fungi. thepharmajournal.com The mechanism of action for some derivatives is thought to involve the disruption of the microbial membrane, leading to leakage of essential ions like potassium. thepharmajournal.com

Furthermore, novel synthetic tetralone derivatives containing an aminoguanidinium moiety have been designed and have shown significant antibacterial activity against ESKAPE pathogens and clinically resistant Staphylococcus aureus isolates. nih.gov One of the most active compounds from this series demonstrated rapid bactericidal activity against S. aureus and methicillin-resistant S. aureus (MRSA) with MIC values of 0.5 µg/mL and 1 µg/mL, respectively. nih.gov

Table 2: Antimicrobial Activity of a Tetralone Derivative
MicroorganismMIC (µg/mL)
S. aureus ATCC 292130.5
MRSA-21

Enzyme Interaction and Modulation Studies

The interaction of this compound and its derivatives with enzymes is a critical area of research to understand their mechanisms of action and potential therapeutic applications. These studies often involve examining how these compounds bind to enzymes and whether they inhibit or activate specific enzymatic pathways.

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule to a target macromolecule, such as an enzyme. researchgate.net Research on tetralone derivatives has utilized these methods to investigate their interaction with various enzymes. For instance, docking studies have shown that (3S)-3,6,7-trihydroxy-α-tetralone can strongly bind to the enzyme polyketide synthase, with a notable docking score, suggesting a potential mechanism for its antimicrobial activity. thepharmajournal.com

In other studies, derivatives of 4-hydroxy-α-tetralone have been docked with the anti-inflammatory target TNF-α. researchgate.net The results indicated that these compounds have a binding affinity in a similar range to the known anti-inflammatory drug Diclofenac, sharing common binding residues. researchgate.net

Tetralone derivatives have been identified as inhibitors of several enzymes. For example, a series of 2-heteroarylidene-1-tetralone derivatives were investigated for their ability to inhibit human monoamine oxidase (MAO) enzymes, MAO-A and MAO-B. nih.gov These studies found that the derivatives were generally more selective inhibitors of the MAO-B isoform. nih.gov The most potent MAO-B inhibitor identified was (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, with an IC50 value of 0.707 μM. nih.gov

Additionally, some E-2-arylmethylene-1-tetralones have been shown to be efficient inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity. nih.gov These compounds were found to bind to the active site of MIF and inhibit its tautomeric functions. nih.gov Furthermore, benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids, which are derivatives of 6-hydroxy-tetralone, have been synthesized and evaluated as tyrosinase inhibitors. nih.gov One of the most potent derivatives, 6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, exhibited a competitive inhibition mechanism with an IC50 value of 8.8 μM, which was slightly more potent than the reference inhibitor, kojic acid. nih.gov

Table 3: Enzyme Inhibition by Tetralone Derivatives
DerivativeEnzymeIC50 (µM)Inhibition Type
(2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-oneMAO-B0.707Not Specified
6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-oneTyrosinase8.8Competitive

Structure-Activity Relationship (SAR) Studies for Hydroxytetralone Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov For hydroxytetralone derivatives, these studies aim to identify the key structural features responsible for their antioxidant, antimicrobial, and enzyme-inhibiting properties. mdpi.com

The position and nature of substituents on the tetralone scaffold play a crucial role in determining the biological activity. For instance, in the case of tyrosinase inhibitors derived from 6-hydroxy-tetralone, the presence of methoxy (B1213986) groups on the benzylidene ring, particularly at the 2', 4', and 5' positions, resulted in more potent compounds. nih.gov Conversely, introducing a hydroxyl group on the benzylidene ring appeared to reduce the inhibitory activity. nih.gov

In the context of antimicrobial activity, SAR studies of pyrazoline derivatives have shown that specific substitutions on different rings of the molecule can enhance the antibacterial effect. nih.gov For example, a pyridine ring at one position and methoxy and bromo substitutions on another ring were found to be preferable for good antibacterial activity. nih.gov Similarly, for tetrahydroquinoline derivatives, the introduction of an amino group and hydrophobic groups was found to enhance the interaction with the target enzyme LSD1, leading to better inhibitory performance. mdpi.com

The development of quantitative structure-activity relationship (QSAR) models further aids in predicting the biological activity of novel compounds. researchgate.net These models use statistical methods to correlate structural descriptors of molecules with their biological activities. For example, a QSAR model for amide derivatives as xanthine oxidase inhibitors has been developed using machine learning techniques, demonstrating good predictive ability. frontiersin.org

Influence of Hydroxyl Group Position on Biological Response

The specific placement of a hydroxyl (-OH) group on the aromatic ring of the 2-tetralone (B1666913) core is a critical determinant of a molecule's biological activity. While direct comparative studies on the various positional isomers of hydroxy-2-tetralone are limited in publicly available research, the principles of medicinal chemistry and structure-activity relationship (SAR) studies on related compounds provide significant insights. The electronic and steric properties conferred by the hydroxyl group's location can profoundly affect a molecule's ability to interact with biological targets such as enzymes and receptors.

In broader studies of hydroxylated aromatic compounds, it has been consistently shown that isomers with different hydroxyl group placements exhibit distinct biological profiles. For example, research on other classes of compounds has demonstrated that a minor shift in the hydroxyl group's position can lead to significant changes in antioxidant, anti-inflammatory, or antimicrobial activities. This principle is expected to hold true for the hydroxy-2-tetralone series (e.g., 5-hydroxy-2-tetralone, this compound, and 7-hydroxy-2-tetralone), where each isomer would present a unique face for interaction with biological macromolecules, leading to potentially different pharmacological outcomes.

Impact of Additional Substituents on Bioactivity

Building upon the this compound scaffold, the introduction of additional substituents can dramatically modulate the compound's biological activity, potency, and selectivity. SAR studies on various tetralone derivatives have revealed that even small chemical modifications can lead to significant changes in their pharmacological profiles. These modifications can alter the molecule's lipophilicity, electronic properties, and steric hindrance, all of which affect its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with its biological target.

A notable example of this is the synthesis of novel aminoguanidine-tetralone derivatives from 6-hydroxy-1-tetralone (B47845), a closely related analog. In one study, a series of compounds were synthesized by introducing various substituted benzyl (B1604629) bromides or bromoalkanes to the 6-hydroxyl group, followed by the addition of an aminoguanidine moiety to the ketone. These new derivatives were then evaluated for their antibacterial activity against a panel of pathogens.

The results of such studies often reveal clear SAR trends. For instance, the nature of the substituent on the benzyl ring can significantly influence antibacterial potency. It has been observed that certain substitutions lead to enhanced activity against both Gram-positive and Gram-negative bacteria. The data from these studies can be summarized to highlight the most effective modifications.

To illustrate the impact of these substitutions, the following interactive table summarizes the antibacterial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of a selection of synthesized aminoguanidine-tetralone derivatives against various bacterial strains.

Compound IDR Group (Substituent)S. aureus (ATCC 29213)E. faecium (ATCC 700221)K. pneumoniae (ATCC 700603)A. baumannii (ATCC 19606)P. aeruginosa (ATCC 27853)E. coli (ATCC 25922)
1A Benzyl246432>12816
1B 2-Fluorobenzyl1232161288
1C 3-Fluorobenzyl1232161288
1D 4-Fluorobenzyl12168644
1E 2,4-Difluorobenzyl0.51168644
2A Ethyl4812864>12832
2B Propyl246432>12816
2D Butyl0.5132161288

Data is illustrative and based on trends reported in the scientific literature for aminoguanidine-tetralone derivatives.

As the table demonstrates, the addition of a fluorine atom to the benzyl ring, particularly at the 4-position, tends to increase antibacterial activity. Furthermore, a difluoro substitution at the 2 and 4 positions results in one of the most potent compounds. In the alkyl series, an increase in chain length from ethyl to butyl also appears to enhance activity against certain strains.

These findings underscore the principle that the this compound scaffold is a versatile platform for the development of new bioactive agents. By strategically adding and modifying substituents, it is possible to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. Tetralone derivatives, in general, have been investigated for a wide range of biological activities, including as inhibitors of macrophage migration inhibitory factor (MIF), which has implications for treating inflammatory diseases nih.gov. The continued exploration of the SAR of this compound derivatives holds significant promise for the discovery of novel therapeutics.

Vii. Applications of 6 Hydroxy 2 Tetralone in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 6-hydroxy-2-tetralone provides a solid foundation for the elaboration of more complex organic structures. Its bicyclic nature serves as a pre-formed A/B ring system, which can be further functionalized or used as a template for annulation reactions to build additional rings.

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds characterized by two or more fused benzene (B151609) rings. nih.gov The tetralone core, being a dihydronaphthalene derivative, is a direct precursor to simple PAHs and a foundational unit for constructing more elaborate polycyclic systems. A primary method for building additional rings onto a ketone framework is the Robinson annulation. wikipedia.orgmasterorganicchemistry.com This powerful reaction sequence involves a Michael addition of the ketone's enolate to an α,β-unsaturated ketone (such as methyl vinyl ketone), followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. wikipedia.org

By applying this methodology to this compound, a third ring can be fused to the existing bicyclic system, creating a tricyclic intermediate. Subsequent dehydration and aromatization (dehydrogenation) of the newly formed and existing non-aromatic rings would lead to the formation of a fully aromatic polycyclic system, such as a derivative of phenanthrene (B1679779) or anthracene. This strategy underscores the utility of the tetralone scaffold in systematically building the carbon skeleton of complex PAHs.

Table 1: Robinson Annulation for Polycycle Construction

StepReactionDescription
1 Michael AdditionThe enolate of this compound adds to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). wikipedia.org
2 Aldol CondensationThe resulting 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation to form a new six-membered ring. masterorganicchemistry.com
3 DehydrationThe aldol addition product is heated to eliminate water, forming a cyclohexenone ring fused to the tetralone core. masterorganicchemistry.com
4 AromatizationThe entire polycyclic, partially saturated system is dehydrogenated using a catalyst (e.g., palladium on carbon) to yield a fully aromatic PAH.

Intermediate in Heterocyclic Compound Synthesis

The ketone functionality of this compound is a key handle for the synthesis of fused heterocyclic compounds. Classic condensation reactions provide reliable pathways to nitrogen-containing heterocycles like quinolines. The Friedländer synthesis, for example, involves the reaction of an α-aminobenzaldehyde or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, such as 2-tetralone (B1666913).

In a related approach, this compound can react with 2-aminobenzaldehyde (B1207257) or similar reagents. The initial condensation would occur between the amine and the tetralone's ketone, followed by an intramolecular cyclization and dehydration, leading to the formation of a fused tetracyclic quinoline (B57606) system. Such multi-ring heterocyclic structures are of significant interest in medicinal chemistry and materials science. The versatility of this approach allows for the synthesis of a broad scope of quinoline derivatives by varying the substituents on the aniline (B41778) precursor. nih.gov

Building Block for Natural Product Synthesis

The tetralone motif is present in numerous natural products and serves as a key intermediate in their total synthesis. Its rigid, bicyclic structure provides a stereochemical anchor for subsequent transformations, enabling the construction of complex, multi-ring natural products.

The synthesis of steroids, a major class of terpenoids, heavily relies on methods for constructing their characteristic tetracyclic core. The Robinson annulation is a cornerstone of this field and is famously used in the industrial synthesis of steroids like estrone. wikipedia.orgmasterorganicchemistry.comlibretexts.org In these syntheses, a bicyclic ketone is used as a precursor to the A and B rings of the steroid.

This compound (or its methoxy-protected analog) is an ideal starting material for this strategy. It can serve as the "A/B-ring" component, where the enolate formed at the C-1 position can react with an appropriate Michael acceptor to initiate the annulation sequence. This reaction builds the "C-ring" of the steroid. A subsequent intramolecular aldol condensation and dehydration yield a tricyclic system. This process can be repeated or combined with other cyclization strategies to complete the full tetracyclic steroid nucleus. The Wieland-Miescher ketone, a well-known building block in steroid synthesis, is itself a product of the Robinson annulation, highlighting the importance of this reaction in the field. wikipedia.org

The 2-tetralone scaffold is a valuable intermediate in the synthesis of several classes of alkaloids. Its utility has been demonstrated in the preparation of morphinans, a class of powerful analgesics that includes morphine and codeine. wikipedia.orgbenthamscience.com Synthetic strategies toward the morphinan (B1239233) core have utilized 7-methoxy-2-tetralone (B1200426) as a key starting material. The tetralone is elaborated through a series of reactions to construct the intricate, multi-ring system characteristic of these alkaloids.

Furthermore, hydroxy tetralones have been developed as intermediates for the synthesis of podophyllotoxin (B1678966) analogues. guidechem.com Podophyllotoxin is a potent naturally occurring anticancer agent, and access to its analogues is crucial for developing new therapeutic agents. guidechem.com The synthesis of these complex lignans (B1203133) often involves the functionalization of a pre-formed tetralone core. guidechem.com Another powerful strategy, the aza-Robinson annulation, uses a similar reaction sequence to the classic Robinson annulation but incorporates nitrogen to form fused bicyclic amides, which are precursors to izidine alkaloids such as (±)-coniceine. nih.gov

Synthetic Utility in Pharmaceutical Research

Substituted 2-tetralones are prominent intermediates in the pharmaceutical industry due to their role in forming the core of numerous active pharmaceutical ingredients (APIs). The ability to readily functionalize both the keto-group and the aromatic ring allows for the synthesis of diverse compound libraries for drug discovery.

A prime example is the synthesis of Rotigotine, a non-ergoline dopamine (B1211576) agonist used for the treatment of Parkinson's disease and restless legs syndrome. guidechem.com The synthesis of Rotigotine starts from 5-methoxy-2-tetralone, an isomer of the title compound. researchgate.netgoogle.comresearchgate.net The key step involves the reductive amination of the tetralone with n-propylamine. google.com This reaction converts the ketone into a secondary amine, which is a crucial part of the final drug structure. Subsequent chemical steps, including N-alkylation with a thiophene-containing side chain and demethylation of the methoxy (B1213986) group to the corresponding phenol (B47542), yield the final (S)-enantiomer of Rotigotine. google.com This synthesis highlights how the 2-tetralone scaffold provides the essential aminotetralin core found in many neurologically active drugs.

Table 2: Role of 2-Tetralone Core in Rotigotine Synthesis

Starting MaterialKey IntermediateFinal DrugTherapeutic Application
5-Methoxy-2-tetralone researchgate.netresearchgate.net(S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene google.comRotigotine guidechem.comParkinson's Disease guidechem.com

Scaffold for Therapeutically Active Compounds

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The this compound structure serves as a foundational scaffold for several classes of therapeutically active compounds, providing the essential framework required for biological activity.

Selective Estrogen Receptor Modulators (SERMs) : The tetralone core is a key feature in the design of SERMs. These compounds interact with estrogen receptors in a tissue-specific manner, acting as agonists in some tissues (like bone) and antagonists in others (like breast and uterine tissue). nih.gov For instance, molecules with a tetrahydrofluorenone (a 6/5/6 tricyclic motif) structure, which can be derived from tetralone precursors, have been identified by Merck scientists as potent SERMs. nih.gov These compounds show a high affinity for the estrogen receptor β (ERβ) with significant selectivity over ERα. nih.gov

Phosphodiesterase 4 (PDE4) Inhibitors : The tetralone scaffold is also utilized in the development of PDE4 inhibitors. researchgate.net PDE4 is an enzyme involved in inflammatory pathways, and its inhibition is a therapeutic strategy for treating conditions like chronic obstructive pulmonary disease (COPD) and atopic dermatitis. researchgate.netmdpi.com The catechol-ether moiety found in many potent PDE4 inhibitors like Rolipram and Roflumilast can be incorporated into or built upon a tetralone framework. nih.gov The pyrimidine (B1678525) core, another important scaffold for PDE4 inhibitors, can be synthesized using tetralone derivatives as starting materials. nih.gov

Dopamine Receptor Ligands : The structural features of this compound are suitable for the synthesis of ligands targeting dopamine receptors, particularly the D2 subtype. semanticscholar.org The D2 receptor is a key target in the treatment of schizophrenia and other central nervous system disorders. semanticscholar.orgnih.gov The tetralone structure can be modified to create analogs of established drugs like Aripiprazole, which are 3,4-dihydroquinolin-2(1H)-one derivatives. nih.gov

Therapeutic TargetCompound Class ExampleRole of Tetralone Scaffold
Estrogen Receptor (ER)Selective Estrogen Receptor Modulators (SERMs)Provides the core bicyclic structure necessary for receptor binding and tissue-selective activity. nih.govnih.gov
Phosphodiesterase 4 (PDE4)PDE4 InhibitorsForms the foundational framework for adding functional groups that interact with the enzyme's active site. researchgate.netnih.gov
Dopamine D2 Receptor (D2R)D2R ModulatorsServes as a rigid template for synthesizing molecules that fit into the receptor's binding pocket. semanticscholar.orgnih.gov

Intermediate in Drug Analog Synthesis

Beyond serving as a core scaffold, this compound and its derivatives function as crucial intermediates in the multi-step synthesis of drug analogs. An intermediate is a molecule that is formed during a chemical reaction and is then modified in subsequent steps to yield the final product.

Synthesis of SERM Analogs : In the development of novel SERMs, this compound can be an early-stage intermediate. For example, in the synthesis of a highly potent SERM, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene, a raloxifene (B1678788) analog, related hydroxy-benzothiophene structures are built up from simpler precursors. nih.gov The synthesis of another class of SERMs with a tetrahydrofluorenone structure involved an 11-step process where a tetralone-like precursor was a key intermediate. nih.gov

Synthesis of Podophyllotoxin Analogues : Hydroxy tetralones are valuable intermediates for creating analogues of Podophyllotoxin, a naturally occurring compound with significant antitumor activity. ijsdr.org The semi-synthetic derivatives of podophyllotoxin, such as etoposide (B1684455) and teniposide, are used in cancer therapy. ijsdr.org The synthesis involves the formylation of a tetralone to produce a hydroxymethylene tetralone, which is a key step in building the complex lignan (B3055560) structure. ijsdr.org

Synthesis of PDE4 Inhibitors : In developing practical and scalable syntheses for PDE4 inhibitors, various intermediates are required. Dihydrothieno[3,2-d]pyrimidine diols, which are used as intermediates in the synthesis of pyrimidine compounds that inhibit PDE4, can be prepared through routes that may involve tetralone-like precursors. researchgate.net The ability to functionalize the tetralone at multiple positions makes it a versatile starting point for constructing the complex heterocyclic systems found in many PDE4 inhibitors.

Final Product ClassIntermediate Role of this compoundTherapeutic Application
Novel SERMsStarting material for building complex polycyclic structures like tetrahydrofluorenones. nih.govBreast Cancer, Osteoporosis nih.gov
Podophyllotoxin AnaloguesUsed to create hydroxymethylene tetralones, key building blocks for the lignan core. ijsdr.orgCancer Therapy ijsdr.org
PDE4 InhibitorsServes as a precursor for constructing fused heterocyclic systems like dihydrothieno[3,2-d]pyrimidines. researchgate.netInflammatory Diseases (e.g., COPD, Asthma) mdpi.com

Viii. Future Research Directions and Emerging Methodologies

Development of Sustainable Synthetic Routes to 6-Hydroxy-2-tetralone

The chemical synthesis of this compound and its analogs has traditionally relied on multi-step procedures that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes. rsc.orgnih.govrsc.org

One promising avenue is the use of biocatalysis , employing enzymes to carry out specific transformations with high selectivity and under mild conditions. nih.govresearchgate.netnih.gov For instance, the conversion of a precursor molecule to this compound could potentially be achieved using engineered enzymes, reducing the need for protecting groups and hazardous reagents. This approach not only enhances the sustainability of the synthesis but can also provide access to chiral derivatives with high enantiomeric purity. nih.gov

Another area of development is the implementation of continuous-flow production techniques and microwave-assisted chemical synthesis . nbinno.com These modern methods offer precise control over reaction parameters, leading to higher yields, reduced reaction times, and lower energy consumption compared to traditional batch processing. nbinno.com The synthesis of related tetralone derivatives has already benefited from such approaches, suggesting their applicability to this compound. medcraveonline.com

Furthermore, research into novel catalytic systems , including the use of earth-abundant metals and organocatalysts, can lead to more sustainable synthetic routes. mdpi.commdpi.com The goal is to replace stoichiometric reagents with catalytic alternatives that can be recycled and reused, thereby minimizing waste generation. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, also contributes to a more sustainable process by reducing solvent usage and purification steps. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Tetralone Scaffolds

MethodologyTraditional SynthesisSustainable Approaches
Reagents Often stoichiometric and hazardousCatalytic, often using enzymes or earth-abundant metals
Solvents Often volatile organic compoundsGreener solvents (e.g., water, ionic liquids) or solvent-free conditions
Energy Input Often requires high temperatures and long reaction timesMicrowave-assisted or flow chemistry for reduced energy consumption
Waste Generation Can be significantMinimized through higher atom economy and catalyst recycling
Selectivity May require protecting groupsHigh chemo-, regio-, and stereoselectivity with biocatalysts

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound and its derivatives is crucial for elucidating their biological activity. While standard spectroscopic techniques like 1H and 13C NMR and mass spectrometry are routinely used, advanced methods are offering deeper insights. medcraveonline.comijsdr.org

Two-dimensional (2D) NMR spectroscopy techniques, such as COSY, HSQC, and HMBC, are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex derivatives of the this compound scaffold. nih.gov These techniques help in determining the connectivity of atoms and the relative stereochemistry of chiral centers. For solid-state characterization, solid-state NMR (ssNMR) can provide information on the conformation and packing of molecules in a crystalline lattice, which can be important for understanding physical properties and for the development of solid dosage forms.

Advanced mass spectrometry techniques , such as high-resolution mass spectrometry (HRMS), are essential for confirming the elemental composition of newly synthesized compounds. researchgate.net Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of the molecules, which aids in structural elucidation.

In the realm of imaging, techniques with high spatial resolution are emerging as powerful tools for visualizing the distribution of phenolic compounds within biological systems. High-resolution imaging techniques , such as those based on advanced fluorescence microscopy, could potentially be used to track the localization of fluorescently tagged this compound derivatives within cells, providing insights into their mechanism of action. nih.gov

Table 2: Advanced Characterization Techniques for this compound and its Analogs

TechniqueInformation Provided
2D NMR (COSY, HSQC, HMBC) Detailed structural connectivity and assignment of complex spectra. nih.gov
Solid-State NMR (ssNMR) Conformation and packing in the solid state.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination and confirmation of elemental composition. researchgate.net
Tandem Mass Spectrometry (MS/MS) Structural information through fragmentation analysis.
High-Resolution Cellular Imaging Subcellular localization and distribution of fluorescently labeled derivatives. nih.gov

In Silico Drug Discovery and Rational Design Based on this compound Scaffold

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents with improved potency and selectivity. nih.gov The this compound scaffold serves as an excellent starting point for in silico drug design.

Molecular docking studies can be employed to predict the binding mode and affinity of this compound derivatives to the active site of a biological target. researchgate.net This information is crucial for understanding the structure-activity relationships (SAR) and for designing new analogs with enhanced interactions with the target protein. For example, docking studies have been used to investigate the binding of tetralone derivatives to enzymes like monoamine oxidase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the potency of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical component of modern drug design. researchgate.netnih.govresearchgate.netphcogj.comaip.org Computational models can be used to estimate the pharmacokinetic and toxicological properties of this compound derivatives, helping to identify potential liabilities early in the drug discovery process and guiding the design of compounds with more favorable drug-like properties. researchgate.netaip.org

Table 3: In Silico Tools in Drug Discovery for the this compound Scaffold

ToolApplication
Molecular Docking Predicts binding modes and affinities to biological targets. researchgate.net
QSAR Establishes relationships between chemical structure and biological activity to predict the potency of new analogs. nih.gov
ADMET Prediction Estimates pharmacokinetic and toxicological properties to guide the design of drug-like molecules. researchgate.netaip.org

Expanding the Scope of Biological Activity Evaluation

The tetralone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net Derivatives of tetralone have been reported to possess a wide range of pharmacological activities, including antibacterial, antitumor, and effects on the central nervous system. researchgate.netnih.govnih.govedu.krddntb.gov.uamdpi.com

Future research will focus on expanding the evaluation of this compound derivatives against a broader array of biological targets. High-throughput screening (HTS) of compound libraries based on the this compound scaffold against diverse enzyme and receptor panels can lead to the discovery of novel therapeutic applications. researchgate.net

There is growing interest in exploring the potential of tetralone derivatives as inhibitors of novel therapeutic targets, such as those involved in neurodegenerative diseases, metabolic disorders, and infectious diseases. researchgate.netnih.gov For instance, certain tetralone derivatives have been investigated as inhibitors of monoamine oxidase for potential use in neurological disorders. nbinno.comnih.gov The synthesis and biological evaluation of new libraries of this compound analogs with diverse substitution patterns will be crucial for identifying new lead compounds. nih.govmdpi.com

Furthermore, the investigation of the mechanism of action of biologically active this compound derivatives will be a key area of future research. Elucidating how these compounds interact with their biological targets at the molecular level will provide valuable information for the design of more potent and selective therapeutic agents.

Table 4: Reported and Potential Biological Activities of Tetralone Scaffolds

Biological ActivityExamples of Targets/Applications
Anticancer Inhibition of cancer cell proliferation, induction of apoptosis. researchgate.netmdpi.com
Antibacterial Activity against various bacterial strains. nih.govnih.gov
Central Nervous System Inhibition of enzymes like monoamine oxidase for potential treatment of neurological disorders. nbinno.comnih.govnih.gov
Anti-inflammatory Modulation of inflammatory pathways.
Antiviral Inhibition of viral replication.

Q & A

Q. How can discrepancies in reported reaction conditions for tetralone cyclization be reconciled?

  • Methodology : Replicate protocols from (TiCl4 in CH2 _2Cl2_2) and (CuI/NaOMe in methanol) under controlled conditions. Characterize intermediates via in-situ IR to track cyclization kinetics. Publish raw data (e.g., TLC Rf_f values, NMR spectra) in open-access repositories to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.